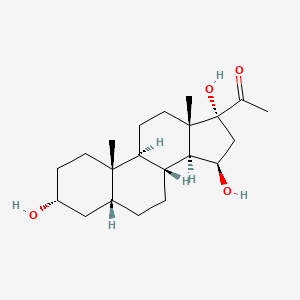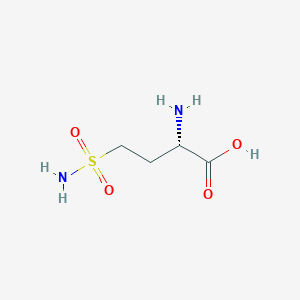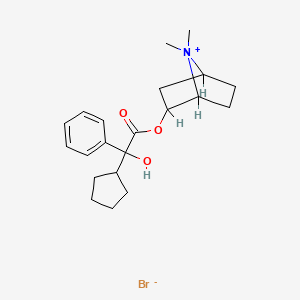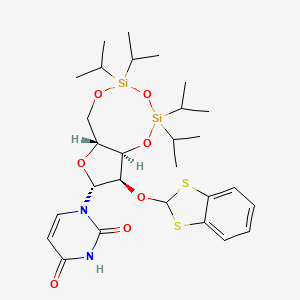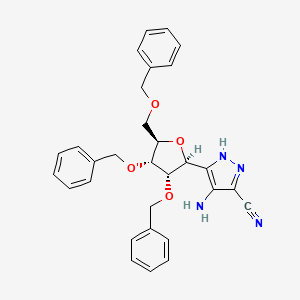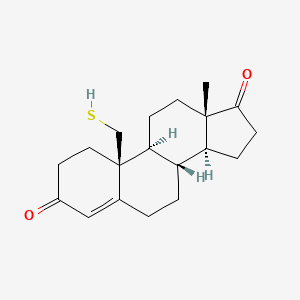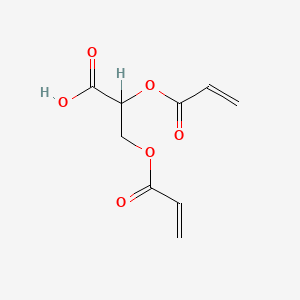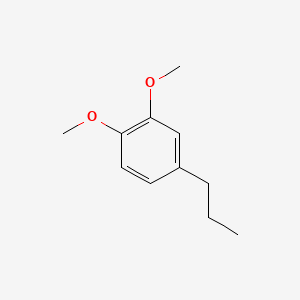
1,2-二甲氧基-4-丙基苯
描述
Synthesis Analysis
The synthesis of compounds similar to 1,2-dimethoxy-4-propylbenzene often involves the use of aromatic nucleophilic substitution reactions. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene can be achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, showcasing a method that might be adapted for the synthesis of related dimethoxybenzene compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related dimethoxybenzenes, such as 1,4-dimethoxybenzene, has been studied extensively. For example, 1,4-dimethoxybenzene crystallizes in the Pbca space group with centro-symmetrical molecules per unit cell, indicating the potential structural characteristics of similar compounds (Goodwin, Przybylska, & Robertson, 1950).
Chemical Reactions and Properties
Chemical reactions involving dimethoxybenzenes, such as the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, reveal the reactivity of the methoxy groups and the potential for forming cation radicals and subsequent products. These reactions highlight the chemical behavior that could be expected from 1,2-dimethoxy-4-propylbenzene under similar conditions (Teunissen et al., 1998).
Physical Properties Analysis
The physical properties of dimethoxybenzene derivatives are influenced by their molecular structure. For example, studies on various dimethoxybenzenes have explored their crystal structures and NMR tensor analyses, providing insights into their solid-state structures and electronic properties (Gerzain et al., 1996).
Chemical Properties Analysis
The chemical properties of dimethoxybenzenes, such as their oxidation behavior and interaction with other molecules, offer a glimpse into the reactivity of 1,2-dimethoxy-4-propylbenzene. For instance, the oxidation of 1,4-dialkoxybenzenes in various media demonstrates their redox behavior and the potential for electropolymerization under certain conditions, which could be relevant for the chemical properties of 1,2-dimethoxy-4-propylbenzene (Fabre et al., 1997).
科学研究应用
阳极氧化和反应机制:在乙腈中研究了1,2-二甲氧基-4-丙-1-烯基苯,一个相关化合物的阳极氧化,突出了对反应机制的洞察和氧化产物的表征 (Sainsbury, 1971)。
生物传感器和疾病诊断:在生物传感器领域,探讨了蛋白质与包括1,2-二甲氧基-4-丙-2-烯基苯在内的各种化合物的相互作用,强调了该化合物在疾病检测和诊断中的潜力,强调了该化合物在医学应用中的潜力 (Moharana & Pattanayak, 2020)。
药代动力学和药效学评价:合成了1,2-二甲氧基-4-丙基苯的衍生物,具体为1,2-二甲氧基-4-(双二乙基氨基乙基-[14C]-氨基)-5-溴苯,用于体内药代动力学和药效学研究,表明其在医学研究中的相关性 (Wang, Fawwaz, & Heertum, 1993)。
电化学研究:涉及1,2-二甲氧基-4-丙基苯衍生物的电化学研究提供了有关其氧化行为和有机电化学潜在应用的见解 (Gates & Swenton, 1992)。
医学中间分子:从1,4-二甲氧基苯衍生的2,5-二甲氧基-4-乙硫基苯乙胺的研究表明这类化合物在合成用于治疗精神病和精神分裂症的医学中间体中的重要性 (Zhimin, 2003)。
电池和能量存储:研究了1,2-二甲氧基-4-丙基苯衍生物作为锂电池过充保护的氧化还原穿梭体,突出了它们在能量存储技术中的潜力 (Feng, Ai, Cao, & Yang, 2007)。
氨基酸衍生物中的保护基:化合物1,2-二甲氧基-4,5-二亚甲基已被用作无环氨基酸衍生物的新保护基,展示了二甲氧基苯衍生物的化学多功能性 (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012)。
安全和危害
The safety information available indicates that 1,2-Dimethoxy-4-propylbenzene should be stored in a dark place, sealed in dry, at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .
属性
IUPAC Name |
1,2-dimethoxy-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFQKUIZVSIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207582 | |
| Record name | 3,4-Dimethoxyphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-4-propylbenzene | |
CAS RN |
5888-52-8 | |
| Record name | 1,2-Dimethoxy-4-propylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PROPYLVERATROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)
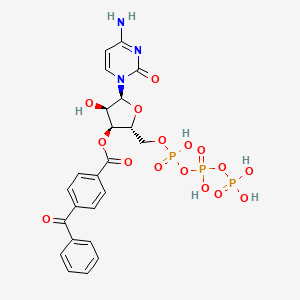
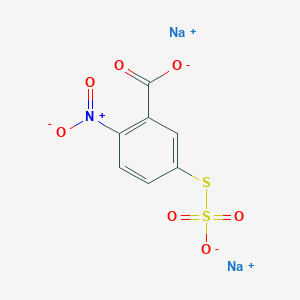
![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)

